molecular formula C14H9F6NO B14242103 3-{[3,5-Bis(trifluoromethyl)phenyl]methoxy}pyridine CAS No. 207509-50-0

3-{[3,5-Bis(trifluoromethyl)phenyl]methoxy}pyridine

Cat. No.: B14242103
CAS No.: 207509-50-0
M. Wt: 321.22 g/mol
InChI Key: HKUCOYBXLLCKJT-UHFFFAOYSA-N
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Description

3-{[3,5-Bis(trifluoromethyl)phenyl]methoxy}pyridine is a chemical compound characterized by the presence of a pyridine ring substituted with a methoxy group and a phenyl ring bearing two trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3,5-Bis(trifluoromethyl)phenyl]methoxy}pyridine typically involves the reaction of 3,5-bis(trifluoromethyl)benzyl alcohol with pyridine derivatives under specific conditions. One common method includes the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

3-{[3,5-Bis(trifluoromethyl)phenyl]methoxy}pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Potassium carbonate in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyridine derivatives[][3].

Scientific Research Applications

3-{[3,5-Bis(trifluoromethyl)phenyl]methoxy}pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[3,5-Bis(trifluoromethyl)phenyl]methoxy}pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The methoxy group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Bis(trifluoromethyl)phenyl isocyanate
  • 3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole
  • N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea

Uniqueness

3-{[3,5-Bis(trifluoromethyl)phenyl]methoxy}pyridine is unique due to its combination of a pyridine ring with a methoxy group and a phenyl ring bearing two trifluoromethyl groups. This structural arrangement imparts distinct physicochemical properties, such as high lipophilicity and stability, making it valuable for various applications .

Properties

CAS No.

207509-50-0

Molecular Formula

C14H9F6NO

Molecular Weight

321.22 g/mol

IUPAC Name

3-[[3,5-bis(trifluoromethyl)phenyl]methoxy]pyridine

InChI

InChI=1S/C14H9F6NO/c15-13(16,17)10-4-9(5-11(6-10)14(18,19)20)8-22-12-2-1-3-21-7-12/h1-7H,8H2

InChI Key

HKUCOYBXLLCKJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)OCC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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